molecular formula C9H4ClF3N2O B2529009 N-(3-chloro-4-cyanophenyl)-2,2,2-trifluoroacetamide CAS No. 53313-05-6

N-(3-chloro-4-cyanophenyl)-2,2,2-trifluoroacetamide

Cat. No.: B2529009
CAS No.: 53313-05-6
M. Wt: 248.59
InChI Key: GDJOBHDTKRLDEA-UHFFFAOYSA-N
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Description

N-(3-chloro-4-cyanophenyl)-2,2,2-trifluoroacetamide: is an organic compound characterized by the presence of a trifluoroacetamide group attached to a chlorinated cyanophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-cyanophenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 3-chloro-4-cyanophenylamine with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:

3-chloro-4-cyanophenylamine+trifluoroacetic anhydrideThis compound\text{3-chloro-4-cyanophenylamine} + \text{trifluoroacetic anhydride} \rightarrow \text{this compound} 3-chloro-4-cyanophenylamine+trifluoroacetic anhydride→this compound

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.

    Reduction Reactions: The nitrile group can be reduced to an amine under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Reduction: Conversion to N-(3-chloro-4-aminophenyl)-2,2,2-trifluoroacetamide.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Chemistry: N-(3-chloro-4-cyanophenyl)-2,2,2-trifluoroacetamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its trifluoroacetamide group can enhance the metabolic stability and bioavailability of drug candidates.

Industry: In the materials science field, the compound can be used in the development of new polymers and advanced materials with specific properties, such as increased thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-cyanophenyl)-2,2,2-trifluoroacetamide depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The trifluoroacetamide group can enhance binding affinity and selectivity for the target.

Comparison with Similar Compounds

  • N-(3-chloro-4-cyanophenyl)acetamide
  • N-(3-chloro-4-cyanophenyl)cyclopropanecarboxamide
  • N-(3-chloro-4-cyanophenyl)-4-nitrobenzenesulfonamide

Comparison: N-(3-chloro-4-cyanophenyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties such as increased electron-withdrawing capability and enhanced metabolic stability. This makes it more suitable for applications requiring high chemical stability and specific reactivity compared to its analogs.

Properties

IUPAC Name

N-(3-chloro-4-cyanophenyl)-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF3N2O/c10-7-3-6(2-1-5(7)4-14)15-8(16)9(11,12)13/h1-3H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJOBHDTKRLDEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C(F)(F)F)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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